molecular formula C20H21F2N3O3S B2416988 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 473670-25-6

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide

Cat. No. B2416988
CAS RN: 473670-25-6
M. Wt: 421.46
InChI Key: RMOBWYKOSNFICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C20H21F2N3O3S and its molecular weight is 421.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Properties

  • Antimicrobial Activities : Compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide have shown potent antimicrobial activity. For instance, certain piperazine carbothioamides and related derivatives demonstrated significant antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Shaheen et al., 2018) (Al-Abdullah et al., 2015).

Anti-Cancer Properties

  • Anti-Cancer Activity : Related compounds have been investigated for their anti-cancer properties. Certain derivatives, especially those involving piperazine structures, displayed cytotoxic activity against cancer cells, such as ovarian cancer cells, and were compared favorably with known chemotherapeutic agents (Shaheen et al., 2018) (Lv et al., 2019).

Antiviral Properties

  • Antiviral Activities : Some derivatives of piperazine-1-carbothioamide exhibit promising antiviral activities. This suggests potential applications in developing treatments or preventives for viral infections (Reddy et al., 2013).

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3S/c21-19(22)28-16-4-2-15(3-5-16)23-20(29)25-9-7-24(8-10-25)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11,19H,7-10,12-13H2,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBWYKOSNFICL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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